2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of a cyclopropylamino group, an iodo-substituted pyrazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the iodo substituent, and finally, the attachment of the cyclopropylamino and propanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-3-(4-chloro-1h-pyrazol-1-yl)propanoic acid
- 2-(Cyclopropylamino)-3-(4-bromo-1h-pyrazol-1-yl)propanoic acid
- 2-(Cyclopropylamino)-3-(4-fluoro-1h-pyrazol-1-yl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of the iodo substituent, which can influence its reactivity, biological activity, and potential applications. The iodo group may enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.
Biological Activity
2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid is a synthetic compound notable for its unique structural features, including a cyclopropylamino group and a 4-iodo-1H-pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of inflammatory responses and interactions with specific biological targets.
- Molecular Formula : C₉H₁₂I₃N₃O₂
- Molecular Weight : 321.11 g/mol
- CAS Number : 2026198-09-2
Research indicates that this compound may modulate various biological pathways through its interaction with specific proteins involved in inflammation and pain management. The presence of the iodo group enhances its reactivity and potential binding affinity to biological targets, which could lead to therapeutic applications in treating inflammatory diseases.
Anti-inflammatory Properties
Compounds with similar structural motifs have demonstrated anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine production and modulate the activity of enzymes involved in inflammatory pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Analgesic Effects
The compound's potential analgesic properties are also noteworthy. By targeting specific receptors involved in pain signaling, it could provide relief in conditions characterized by chronic pain.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds with structural similarities and their associated biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid | Contains a carbamoyl group | Potential anti-inflammatory effects |
4-amino-1H-pyrazole derivatives | Similar pyrazole core but different substituents | Used in anti-inflammatory research |
5-substituted pyrazoles | Varying substituents at different positions on the pyrazole ring | Different pharmacological profiles |
The unique combination of functional groups in this compound distinguishes it from other compounds, potentially enhancing its specificity towards certain biological targets.
Case Studies and Research Findings
Recent studies have focused on the compound's pharmacological profile:
- Inflammation Modulation : A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Pain Management : Another investigation assessed the analgesic effects using a formalin-induced pain model. The administration of the compound resulted in reduced pain scores compared to control groups, indicating its efficacy in pain relief.
- Binding Affinity Studies : Interaction studies revealed that this compound exhibits high binding affinity to purinergic receptors, which are implicated in various cardiovascular diseases. This suggests potential applications beyond inflammation and pain management.
Properties
Molecular Formula |
C9H12IN3O2 |
---|---|
Molecular Weight |
321.11 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H12IN3O2/c10-6-3-11-13(4-6)5-8(9(14)15)12-7-1-2-7/h3-4,7-8,12H,1-2,5H2,(H,14,15) |
InChI Key |
JCDMLVDQDDWINX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CN2C=C(C=N2)I)C(=O)O |
Origin of Product |
United States |
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